Product packaging for 3-Methylcyclohexane-1,2-dione(Cat. No.:CAS No. 3008-43-3)

3-Methylcyclohexane-1,2-dione

Cat. No.: B025814
CAS No.: 3008-43-3
M. Wt: 126.15 g/mol
InChI Key: JDXJKLGWPNXSHL-UHFFFAOYSA-N
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Description

Contextualization within Cyclohexane (B81311) Dione (B5365651) Chemistry

Cyclohexane diones are a class of organic compounds characterized by a six-membered ring containing two ketone functional groups. Their chemistry is diverse, with the relative positions of the carbonyl groups (1,2-, 1,3-, or 1,4-) dictating their reactivity and properties. While 1,3-cyclohexanediones are known for their use in the synthesis of various heterocyclic compounds and as precursors to herbicides, and 1,4-cyclohexanediones are intermediates in the preparation of substituted cyclohexanes, 1,2-dicarbonyl compounds like 3-Methylcyclohexane-1,2-dione possess distinct characteristics. journalcra.comorgsyn.orgscribd.comgoogle.com

The adjacent carbonyl groups in 1,2-diones create significant electronic repulsion, leading to an elongated C1-C2 bond. smolecule.com This inherent strain influences the molecule's reactivity, making it susceptible to enolization and nucleophilic attack. smolecule.com Unlike 1,3-diketones that predominantly exist in their enol forms, this compound exhibits a dynamic equilibrium between its keto and enol tautomers. smolecule.comresearchgate.net This keto-enol tautomerism is a critical aspect of its chemistry, influencing its participation in various reactions. smolecule.com Computational studies have suggested that the enol form of cyclic 1,2-diketones is more stable by 1-3 kcal/mol. smolecule.com

Research Significance in Organic Synthesis and Medicinal Chemistry

This compound serves as a versatile building block in organic synthesis. echemi.com Its reactive nature allows it to participate in a variety of transformations, including oxidation to form carboxylic acids, reduction to yield diols, and substitution reactions. nih.gov It is particularly valuable in the construction of six-membered oxygen-containing heterocycles, which are important structural motifs in many complex organic molecules. echemi.com

One notable application is in tandem Michael-Henry reactions with nitroalkenes, catalyzed by quinine-derived thiourea (B124793), to produce bicyclo[3.2.1]octan-8-ones with high enantioselectivity. This demonstrates its utility in creating stereochemically complex architectures.

In medicinal chemistry, derivatives of this compound have been investigated for a range of potential therapeutic applications. Research has explored its derivatives for antiviral, antibacterial, and anti-cancer activities. For instance, some derivatives have shown moderate antibacterial efficacy against strains like Escherichia coli and Staphylococcus aureus. Furthermore, cytotoxicity studies have indicated that the compound can induce a dose-dependent response in certain cancer cell lines, suggesting potential for further investigation in cancer research. The structural versatility of this compound makes it an attractive scaffold for the development of new pharmaceutical agents. smolecule.com

Evolution of Research Perspectives on this compound

The study of cyclic diketones dates back to the early 20th century, with initial research focusing on their synthesis and tautomeric properties. smolecule.com Early synthetic methods for this compound involved the cyclization of γ-propionylbutyric acid esters. smolecule.comchemicalbook.com For a period, a significant amount of research on this compound was driven by its identification as a volatile component contributing to the aroma of coffee. smolecule.comchemicalbook.comlookchem.com

More recently, the focus has shifted towards harnessing its reactivity in sophisticated organic transformations. The development of catalytic, enantioselective reactions showcases the evolution from fundamental studies to complex synthetic applications. Modern synthetic approaches include methods starting from 2-bromocyclohexane-1,3-dione (B42612) and various cyclization strategies. smolecule.comchemicalbook.com The use of microwave-assisted synthesis has also been explored to accelerate reaction times.

Current Research Gaps and Future Directions

Despite the progress made, there are several areas where further research on this compound is warranted. A significant portion of the existing research has focused on its role as a flavor component and a synthetic intermediate. smolecule.com There is a need for more in-depth investigations into its biological activities and mechanisms of action. smolecule.com

While preliminary studies have suggested antimicrobial and cytotoxic properties, comprehensive structure-activity relationship (SAR) studies are lacking. Such studies would be invaluable for guiding the design of more potent and selective therapeutic agents. The exploration of its potential in other areas of medicinal chemistry, such as in the development of anti-inflammatory or neuroprotective agents, remains largely unexplored.

From a synthetic perspective, while its use in certain cycloaddition and tandem reactions has been demonstrated, the full scope of its reactivity is yet to be unlocked. There is an opportunity to develop novel catalytic systems that can further control the stereochemical outcomes of its reactions. Additionally, exploring its application in the synthesis of natural products and other complex target molecules would be a valuable endeavor. The development of more sustainable and efficient synthetic routes to this compound and its derivatives also presents an ongoing research interest.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O2 B025814 3-Methylcyclohexane-1,2-dione CAS No. 3008-43-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylcyclohexane-1,2-dione
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InChI

InChI=1S/C7H10O2/c1-5-3-2-4-6(8)7(5)9/h5H,2-4H2,1H3
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InChI Key

JDXJKLGWPNXSHL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1CCCC(=O)C1=O
Source PubChem
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Molecular Formula

C7H10O2
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DSSTOX Substance ID

DTXSID9047675
Record name 3-Methylcyclohexane-1,2-dione
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Molecular Weight

126.15 g/mol
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Physical Description

Solid, off white to light yellowish-brown powder with a burnt, sweet odour
Record name 3-Methyl-1,2-cyclohexanedione
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Record name 1-Methyl-2,3-cyclohexadione
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

69.00 to 72.00 °C. @ 1.00 mm Hg
Record name 3-Methyl-1,2-cyclohexanedione
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Solubility

insoluble in water
Record name 1-Methyl-2,3-cyclohexadione
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CAS No.

3008-43-3
Record name 3-Methyl-1,2-cyclohexanedione
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Record name 1-Methyl-2,3-cyclohexadione
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Record name 1,2-Cyclohexanedione, 3-methyl-
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Record name 3-Methylcyclohexane-1,2-dione
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Record name 3-methylcyclohexane-1,2-dione
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Record name 1-METHYL-2,3-CYCLOHEXADIONE
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Record name 3-Methyl-1,2-cyclohexanedione
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Melting Point

64 - 65 °C
Record name 3-Methyl-1,2-cyclohexanedione
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Advanced Synthetic Methodologies for 3 Methylcyclohexane 1,2 Dione

Methodologies for Stereoselective Synthesis

Stereoselective synthesis is critical for producing specific isomers of a chiral molecule. For 3-Methylcyclohexane-1,2-dione, controlling the stereochemistry is paramount in creating enantiomerically pure products for various applications.

Enantioselective strategies aim to produce one enantiomer of a chiral product over the other. This is often achieved using chiral catalysts that create a chiral environment for the reaction, influencing the stereochemical outcome.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, avoiding the use of metal-based catalysts. A prominent strategy involves the use of bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site within the same molecule. This dual functionality allows the catalyst to activate both the nucleophile and the electrophile simultaneously, leading to a highly organized, stereocontrolled transition state.

A successful example of this approach involves the use of quinine-derived thiourea (B124793) catalysts in reactions with cyclohexane-1,2-diones. nih.gov These catalysts are designed with a basic tertiary amine (the quinuclidine (B89598) nitrogen) and a hydrogen-bond-donating thiourea moiety. The amine can deprotonate a pro-nucleophile, while the thiourea group activates an electrophile, such as a nitroalkene, through double hydrogen bonding. This synergistic activation is crucial for achieving high levels of stereoselectivity. rsc.org The rigid chiral scaffold of the cinchona alkaloid ensures that the reactants are held in a specific orientation, favoring the formation of one enantiomer. nih.govnih.gov

The precise control offered by organocatalysts directly translates into high levels of diastereoselectivity and enantiomeric excess (ee). In a tandem Michael-Henry reaction between cyclohexane-1,2-diones and nitroalkenes, catalyzed by a quinine-derived thiourea, products were obtained with excellent stereocontrol. nih.gov

Specifically for reactions involving this compound as the substrate, high enantioselectivities were achieved. nih.gov The formation of multiple new stereogenic centers was controlled to yield only two diastereomers in good selectivity, demonstrating the catalyst's ability to govern the spatial arrangement of the reacting molecules. nih.gov The high enantiomeric excess indicates that one enantiomer is formed almost exclusively over its mirror image.

Enantioselectivity in the Organocatalyzed Reaction of this compound
Reactant AReactant BCatalyst TypeAchieved Enantiomeric Excess (ee)Reference
This compoundNitroalkenesQuinine-derived thiourea92-99% nih.gov

For unsymmetrical ketones like this compound, regioselectivity becomes a critical challenge. The molecule possesses two distinct alpha-carbons where enolization can occur (at C3 and C6), potentially leading to a mixture of regioisomeric products. Advanced methodologies allow for the selective formation of one regioisomer over the other.

The regiochemical outcome of reactions involving unsymmetrical ketones is dictated by the formation of either the kinetic or the thermodynamic enolate. udel.edu

Kinetic Enolate: This enolate is formed faster and results from the deprotonation of the less sterically hindered alpha-hydrogen. Its formation is favored by strong, bulky, non-equilibrating bases (like lithium diisopropylamide, LDA) at low temperatures. masterorganicchemistry.com For this compound, the kinetic enolate would form by removing a proton from the C6 position.

Thermodynamic Enolate: This enolate is the more thermodynamically stable of the two, typically having a more substituted double bond. Its formation is favored under conditions that allow for equilibrium, such as using a weaker base in a protic solvent or higher reaction temperatures. masterorganicchemistry.com For this compound, the thermodynamic enolate is formed by deprotonating the more substituted C3 position, which is adjacent to the methyl group.

In documented reactions using this compound, the observed product was exclusively that derived from the corresponding thermodynamic enolate. nih.gov This indicates that the reaction conditions employed allowed the system to reach thermal equilibrium, favoring the formation of the more stable C3-enolate before the subsequent chemical transformation occurred.

The ability to selectively generate one enolate over the other provides a powerful tool for directing regioselectivity in subsequent nucleophilic additions. By establishing conditions that favor the thermodynamic enolate of this compound, any subsequent reaction with an electrophile is directed to the C3 position.

The Michael-Henry reaction serves as a case in point. The exclusive formation of the product resulting from the attack of the thermodynamic enolate demonstrates that the nucleophilic addition was perfectly regioselective. nih.gov This control is achieved not by a directing group, but by manipulating the reaction conditions to favor the inherent stability of one regioisomeric intermediate, thereby guiding the regiochemical outcome of the addition.

Regioselective Transformations

Novel Reaction Design and Optimization

The optimization of synthetic routes to this compound is driven by the need for more efficient and environmentally benign processes. This involves designing multi-step reactions that can proceed in a single pot and applying principles that minimize waste and energy consumption.

While the literature describes tandem reactions that utilize this compound as a starting material for more complex structures, such as in tandem Michael-Henry reactions for the synthesis of bicyclic compounds, the application of tandem or cascade sequences for the de novo synthesis of this compound itself is not widely reported. du.ac.in The development of a one-pot process, perhaps starting from a simpler acyclic precursor or a substituted cyclohexene, remains a prospective area for future research to streamline its production.

Green chemistry principles are fundamental to the development of modern, sustainable chemical processes. The synthesis of this compound can be critically evaluated and improved through this lens, particularly in the context of established methods like the oxidation of 2-methylcyclohexanone.

A primary method for synthesizing 1,2-dicarbonyl compounds is the Riley oxidation, which uses selenium dioxide (SeO₂) to oxidize the α-methylene group adjacent to a carbonyl. du.ac.inadichemistry.com

Classical Approach: Stoichiometric Riley Oxidation

The traditional Riley oxidation involves the use of a stoichiometric amount of selenium dioxide. While effective, this method presents several environmental and safety drawbacks. Selenium compounds are noted for their high toxicity, and the use of stoichiometric quantities generates significant amounts of selenium-containing waste, which requires careful handling and disposal. du.ac.in

Catalytic Approach: A Greener Alternative

In line with the green chemistry principle of catalysis, the Riley oxidation can be redesigned to use only a catalytic amount of selenium dioxide. This is achieved by employing a co-oxidant, such as tert-butyl hydroperoxide (t-BuOOH), which regenerates the active selenium species in each cycle. du.ac.inadichemistry.com This catalytic approach offers substantial advantages:

Waste Reduction: Drastically reduces the amount of toxic selenium waste.

Improved Safety: Minimizes the handling of hazardous selenium dioxide.

Increased Efficiency: Catalytic processes are often more efficient and prevent the formation of byproducts from over-oxidation.

The choice of solvent is another critical factor. While dioxane is a common solvent for these reactions, its environmental persistence and potential health risks make the exploration of greener alternatives, such as biodegradable solvents or even aqueous systems, an important goal for optimizing the synthesis.

Comparative Analysis of Synthetic Efficiencies and Atom Economy

To quantify the efficiency and "greenness" of different synthetic strategies, metrics like reaction yield and atom economy are essential. Atom economy, in particular, measures how many atoms from the reactants are incorporated into the final desired product, providing a clear indication of waste generation at the molecular level.

Below is a comparative analysis of the stoichiometric and catalytic oxidation routes for the preparation of this compound from 2-methylcyclohexanone.

Interactive Data Table: Comparison of Synthetic Routes to this compound

MetricMethod A: Stoichiometric OxidationMethod B: Catalytic Oxidation (with t-BuOOH)
Reactants 2-methylcyclohexanone, Selenium Dioxide (SeO₂)2-methylcyclohexanone, tert-butyl hydroperoxide (t-BuOOH)
Overall Reaction C₇H₁₂O + SeO₂ → C₇H₁₀O₂ + Se + H₂OC₇H₁₂O + (CH₃)₃COOH → C₇H₁₀O₂ + (CH₃)₃COH
Typical Yield Moderate to HighHigh
Atom Economy 52.4%58.8%
Green Chemistry Analysis Pros: Effective transformation. Cons: Uses stoichiometric toxic reagent; high waste (elemental selenium and other selenium byproducts); safety concerns.Pros: Uses only a catalytic amount of SeO₂; higher atom economy; less toxic waste; improved safety. Cons: Requires a co-oxidant.

Note: Atom Economy is calculated as: (Molar Mass of Product / Sum of Molar Masses of all Reactants) x 100%. Yields are generalized from typical ketone oxidations.

The analysis clearly demonstrates that the catalytic approach (Method B) is superior in terms of both atom economy and adherence to green chemistry principles. It generates significantly less waste by incorporating a greater proportion of the reactant atoms into the final product and avoids the issues associated with stoichiometric toxic reagents. This comparative assessment underscores the importance of novel reaction design in developing more sustainable and efficient synthetic methodologies.

Elucidation of Reaction Mechanisms and Reactivity Profiles

Mechanistic Studies of Core Reactions

The core reactions of 3-methylcyclohexane-1,2-dione, including oxidation, reduction, and nucleophilic substitution, have been subjects of mechanistic studies to understand its chemical behavior.

Oxidation Mechanisms

This compound can undergo oxidation to yield carboxylic acids. smolecule.com Common oxidizing agents for this transformation include strong oxidants like potassium permanganate (B83412) and chromium trioxide. The mechanism typically involves the cleavage of the carbon-carbon bond between the two carbonyl groups. For instance, using Jones reagent (CrO₃ in H₂SO₄), the dione (B5365651) can be oxidized, likely proceeding through an intermediate that facilitates the C-C bond cleavage to form dicarboxylic acid derivatives.

Table 1: Oxidation of this compound

Oxidizing AgentMajor Product TypeReference
Potassium PermanganateCarboxylic Acids
Chromium TrioxideCarboxylic Acids

Reduction Mechanisms and Stereochemical Outcomes

The reduction of this compound yields 3-methylcyclohexane-1,2-diol. nih.gov Common reducing agents for this conversion include metal hydrides such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The stereochemical outcome of the reduction is of significant interest. The use of reducing agents like sodium borohydride can lead to the formation of different stereoisomers (cis and trans) of the diol product. The facial selectivity of the hydride attack on the carbonyl carbons determines the resulting stereochemistry. For instance, the reduction of related cyclohexanedione systems with boron hydride compounds can be influenced by the presence of other metal compounds to enhance the selectivity for a particular isomer, such as the cis-diol. google.com The stereochemistry of the starting material and the reaction conditions, including the choice of reducing agent and solvent, play a crucial role in determining the ratio of the diastereomeric diol products.

Table 2: Reduction of this compound

Reducing AgentMajor ProductReference
Sodium Borohydride3-Methylcyclohexane-1,2-diol
Lithium Aluminum Hydride3-Methylcyclohexane-1,2-diol

Nucleophilic Substitution Pathways

This compound can participate in nucleophilic substitution reactions under basic conditions. The presence of the electron-withdrawing carbonyl groups makes the adjacent carbons susceptible to nucleophilic attack. Nucleophiles such as amines and alcohols can react with the dione, leading to substituted cyclohexane (B81311) derivatives. The reaction mechanism often involves the formation of an enolate intermediate, which then reacts with an electrophile. Alternatively, direct nucleophilic addition to one of the carbonyl groups can occur, followed by subsequent reaction steps. The regioselectivity of these reactions is influenced by both steric and electronic factors, including the position of the methyl group.

Investigation of Complex Reaction Intermediates

The study of complex reaction intermediates provides deeper insight into the reaction pathways of this compound.

Michael-Henry Reaction Intermediates

This compound has been utilized as a substrate in tandem Michael-Henry reactions. nih.gov In a study, the reaction between cyclohexane-1,2-diones and nitroalkenes was catalyzed by a quinine-derived thiourea (B124793). nih.govresearchgate.net This reaction leads to the formation of bicyclo[3.2.1]octan-8-ones. nih.govnih.gov Although the reaction creates four stereogenic centers, only two diastereomers were obtained with good diastereoselectivity and high enantioselectivity (92-99% ee). nih.govresearchgate.netnih.gov When this compound was used, the reaction proceeded to give the regioisomeric product of the corresponding thermodynamic enolate. nih.govresearchgate.netnih.gov The reaction mechanism involves a Michael addition of the dione enolate to the nitroalkene, followed by an intramolecular Henry (nitro-aldol) reaction. The intermediates in this cascade are crucial for the formation of the final bicyclic structure.

Table 3: Tandem Michael-Henry Reaction with this compound

ReactantCatalystProductKey FindingReference
NitroalkenesQuinine-derived thioureaBicyclo[3.2.1]octan-8-onesFormation of the regioisomeric product from the thermodynamic enolate. nih.govresearchgate.net

Cycloaddition Intermediates

While specific studies detailing cycloaddition intermediates of this compound are not extensively available, the reactivity of 1,2-diones suggests their potential to act as either an ene-activator for a Diels-Alder reaction, an electrophile, a nucleophile, or both in organocatalytic reactions. nih.gov For instance, related cyclohexane-1,3-dione systems have been shown to participate in [3+2] cycloaddition reactions with aryl azides, catalyzed by DBU, to form fused 1,2,3-triazoles. researchgate.net The Huisgen 1,3-dipolar cycloaddition, a reaction between a dipolarophile (like an alkene or alkyne) and a 1,3-dipolar compound, leads to five-membered heterocycles through a concerted, pericyclic shift. organic-chemistry.org The potential for this compound to form enolate or other dipolar intermediates suggests it could participate in similar cycloaddition pathways, though further research is needed to elucidate the specific intermediates and products.

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of this compound is governed by the interplay of kinetic and thermodynamic factors, particularly in reactions involving its enolate forms. Since the molecule is unsymmetrical, it can form two different enolates: a kinetic enolate through deprotonation at the less substituted carbon-6 position, and a thermodynamic enolate through deprotonation at the more substituted carbon-3 position. nih.gov

In organocatalyzed tandem reactions, such as the Michael-Henry reaction with nitroalkenes, this compound has been observed to react exclusively via its thermodynamic enolate. nih.gov This indicates that under the reaction conditions employed, the equilibrium between the kinetic and thermodynamic enolates favors the more stable, substituted enolate, which then proceeds to react. This regioselectivity highlights the thermodynamic control of the enolization process. nih.gov

In a study of the enantioselective synthesis of bicyclo[3.2.1]octan-8-ones, the reaction of this compound with a nitroalkene yielded the product corresponding to the thermodynamic enolate. The diastereomeric ratio and enantiomeric excess of the products are key indicators of the kinetic favorability of the transition states leading to the different stereoisomers.

Table 1: Diastereomeric Ratio and Enantiomeric Excess in the Reaction of this compound

Reactant Catalyst Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Yield (%)
This compound Quinine-derived thiourea Not specified 97% 77%

Data derived from a study on tandem Michael-Henry reactions. nih.gov

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence the reaction pathways, kinetics, and product distribution for reactions involving this compound and related cyclic ketones. Solvent polarity, proticity, and coordinating ability can alter the stability of reactants, intermediates, and transition states.

In a metal-free oxidation reaction of cyclohexenones, the reaction of this compound with iodine was carried out in dimethyl sulfoxide (B87167) (DMSO) at 80°C. rsc.org In this case, DMSO acts as both the solvent and a reactant, facilitating the transformation. rsc.org The use of other solvents like nitromethane (B149229) (CH₃NO₂) has also been documented in similar oxidation reactions of related cyclohexenone derivatives, demonstrating that the solvent choice is critical for optimizing reaction conditions and achieving desired products. rsc.org

The influence of solvent on conformational equilibria is also a critical factor. Studies on the structurally similar (R)-3-methylcyclohexanone have shown that the population ratio of its equatorial and axial conformers varies with the polarity of the solvent medium. researchgate.net A linear correlation was observed between the intensities and frequencies of specific vibrational modes for each conformer and the solvent polarity. researchgate.net Specifically, as solvent polarity increases, the frequency for the equatorial conformer's marker experiences a hypsochromic (blue) shift, while the axial conformer's marker undergoes a bathochromic (red) shift. researchgate.net This demonstrates that solvents can differentially solvate and stabilize conformers, thereby influencing the kinetic and thermodynamic landscape of a reaction.

Furthermore, in high-pressure catalytic hydrogenation reactions of guaiacol (B22219) to produce cyclohexanols and cyclohexane-1,2-dione derivatives, methanol (B129727) was used as the solvent. This choice achieved high conversion (85–90%) and selectivity (>99%), indicating that polar, protic solvents can be effective in promoting specific reaction pathways while preserving certain functional groups. The photoreactions of related diones are also highly sensitive to the solvent environment, with different pathways such as photooxygenation and photorearrangement being favored in different solvents. researchgate.net For instance, specific solute-solvent interactions have been shown to strongly affect not only the kinetics of photodecomposition but also the reaction mechanism and the final products formed. researchgate.net

Table 2: Solvent Effects on Reactions of Cyclohexanone (B45756) Derivatives

Reaction Type Substrate Solvent Key Observation
Oxidation This compound Dimethyl sulfoxide (DMSO) DMSO acts as both solvent and reactant. rsc.org
Oxidation 3-(Thiophen-2-yl)cyclohex-2-enone Nitromethane (CH₃NO₂) Effective for achieving high yield of the corresponding phenol. rsc.org
Catalytic Hydrogenation Guaiacol (to form diones) Methanol High conversion and selectivity achieved.

Conformational Analysis and Spectroscopic Dynamics

Advanced Spectroscopic Probes for Molecular Structure

NMR spectroscopy is a cornerstone technique for the detailed structural analysis of 3-methylcyclohexane-1,2-dione, enabling the distinction of its isomers and the study of its dynamic conformational processes.

High-resolution ¹H and ¹³C NMR spectroscopy are instrumental in characterizing the precise structure of this compound. The chemical shifts observed in these spectra are highly sensitive to the local electronic environment of each nucleus, allowing for the differentiation between the diketo and the more stable enol tautomeric forms. researchgate.netsmolecule.com In many environments, the molecule predominantly exists in the enol form, stabilized by an intramolecular hydrogen bond. researchgate.netsmolecule.com

The ¹H NMR spectrum typically reveals signals for the methyl group protons, which appear at a distinct chemical shift (δ ~1.2 ppm), as well as complex signals for the cyclohexane (B81311) ring protons. The presence and chemical shift of the enolic proton provide direct evidence for the tautomeric form present.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbons of the diketone functionality exhibit characteristic resonances in the downfield region of the spectrum. The positions of these signals can help distinguish between the 1,2-dione and its potential tautomers.

Table 1: Representative NMR Chemical Shift Data for this compound Derivatives

NucleusFunctional GroupRepresentative Chemical Shift (δ, ppm)
¹HMethyl (CH₃)~1.2
¹HCyclohexane Ring (CH, CH₂)Variable
¹HEnolic (OH)Variable, dependent on concentration and solvent
¹³CCarbonyl (C=O)Downfield region
¹³CMethyl (CH₃)Upfield region
¹³CCyclohexane Ring (CH, CH₂)Aliphatic region

Note: Actual chemical shifts can vary based on solvent, concentration, and temperature.

Dynamic NMR (DNMR) is a powerful technique used to study the rates and mechanisms of conformational exchange processes in molecules. libretexts.org For this compound, these processes can include ring inversion and rotation around single bonds. By analyzing the changes in NMR lineshapes as a function of temperature, it is possible to determine the energy barriers associated with these conformational changes. libretexts.org

At low temperatures, the exchange between different conformations may be slow on the NMR timescale, resulting in separate signals for each distinct conformer. As the temperature increases, the rate of exchange increases, leading to the coalescence of these signals into a time-averaged spectrum. The study of these temperature-dependent spectral changes allows for the quantification of the activation energy for the conformational exchange. libretexts.org This type of analysis can be applied to understand the dynamic equilibrium between different chair or boat conformations of the cyclohexane ring.

Table 2: Parameters from Dynamic NMR Studies

ProcessActivation Energy (ΔG‡)Coalescence Temperature (Tc)
Ring InversionTypically 10-12 kcal/mol for cyclohexanesVaries with magnetic field strength and chemical shift difference
TautomerizationDependent on solvent and catalysisCan be studied by DNMR if rate is within NMR timescale

Note: Specific data for this compound requires dedicated DNMR experiments.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint that is highly sensitive to its structure and bonding.

IR spectroscopy is particularly effective in distinguishing between the diketo and enol tautomers of this compound. The diketo form is characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups, typically found in the region of 1700–1750 cm⁻¹.

In contrast, the enol tautomer exhibits a distinct IR spectrum. The presence of an intramolecular hydrogen bond between the hydroxyl group and the remaining carbonyl group leads to a broad O-H stretching band at lower frequencies and a shift in the C=O stretching frequency. Studies on related cyclic diketones have shown that in an inert matrix environment, the monohydroxy tautomeric form, stabilized by an intramolecular hydrogen bond, is the exclusive species observed. researchgate.net

Table 3: Characteristic IR Frequencies for Tautomeric Forms of this compound

Tautomeric FormVibrational ModeTypical Frequency Range (cm⁻¹)
DiketoC=O Stretch1700–1750
EnolO-H Stretch (H-bonded)Broad, ~3200-3600
EnolC=O Stretch (H-bonded)Lower frequency than diketo form
EnolC=C Stretch~1600-1650

IR Linear Dichroism (IR-LD) is a specialized technique used to determine the orientation of molecules in an ordered sample, such as a crystal or a stretched polymer film. By measuring the differential absorption of plane-polarized infrared light parallel and perpendicular to an orientation axis, information about the alignment of specific functional groups within the molecule can be obtained.

For this compound, IR-LD can be employed to determine its preferred conformation in the solid state. By analyzing the dichroic ratios of the carbonyl stretching bands and other characteristic vibrations, the orientation of the transition dipole moments of these bonds relative to the crystal axes can be established. This information is crucial for resolving structural ambiguities and confirming the solid-state conformation, especially when dealing with different tautomeric forms or conformers.

X-ray Crystallography for Definitive Solid-State Structures and Stereochemistry

X-ray crystallography stands as the definitive analytical method for elucidating the precise three-dimensional structure of molecules in the solid state. This technique provides unambiguous data on bond lengths, bond angles, and torsional angles, which are essential for confirming the stereochemistry and conformational preferences of a compound. For this compound, an X-ray crystal structure analysis would definitively establish the solid-state conformation of the cyclohexane ring, for instance, whether it adopts a chair, boat, or twist-boat conformation.

Furthermore, crystallographic data would precisely determine the orientation of the methyl group (axial or equatorial) and the geometry of the 1,2-dione moiety. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding or crystal packing forces, that stabilize the solid-state structure. While it is a standard technique for resolving ambiguities that may arise from spectral data analysis, specific, publicly available crystal structure data for this compound was not found in the surveyed literature. However, in the synthesis of more complex molecules, such as bicyclo[3.2.1]octan-8-ones derived from this compound, X-ray crystallography has been successfully used to determine the absolute configuration of the resulting products.

Tautomeric Equilibria and Interconversion Dynamics

This compound, like other 1,2-dicarbonyl compounds, exists as an equilibrium mixture of its diketo and enol tautomeric forms. chemscene.com This process, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. The equilibrium between the two forms is a dynamic process, and the position of the equilibrium is described by the equilibrium constant, Keq, defined as the ratio of the enol concentration to the keto concentration (Keq = [Enol]/[Keto]). oregonstate.edu

In cyclic 1,2-diketones, the enol form can be significantly stabilized by the formation of a strong intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. thermofisher.com Computational studies on cyclic 1,2-diketones suggest that this stabilization can make the enol form more stable than the diketo form by 1–3 kcal/mol. doubtnut.com For the parent compound, cyclohexane-1,2-dione, the diketo tautomer is estimated to constitute less than 1% of the mixture at equilibrium, indicating a strong preference for the enol form. researchgate.net

The equilibrium constant can be determined experimentally, most commonly using Nuclear Magnetic Resonance (NMR) spectroscopy. thermofisher.com By integrating the signals corresponding to the distinct protons of the keto and enol forms, their relative concentrations can be calculated, allowing for the determination of Keq. oregonstate.eduthermofisher.com

Table 1: Relationship Between Equilibrium Constant (Keq) and Tautomer Percentage
Equilibrium Constant (Keq)% Enol Tautomer% Keto TautomerPredominant Form
0.19.1%90.9%Keto
1.050.0%50.0%Equal Mixture
10.090.9%9.1%Enol
99.099.0%1.0%Enol

The position of the keto-enol equilibrium is highly sensitive to both structural and environmental factors. The nature of substituents on the ring and the polarity of the solvent can significantly shift the tautomeric preference.

Substituent Effects: The electronic and steric properties of substituents play a crucial role in determining tautomeric stability. scielo.org.mx For this compound, the methyl group is an electron-donating group. In related systems, electron-donating groups have been shown to favor the dienol form. researchgate.net The position of the substituent is also critical; in a study involving tandem reactions, it was observed that this compound enolizes at the more substituted C3 position to form the thermodynamically more stable enolate.

Environmental Effects: The solvent environment has a profound impact on the keto-enol equilibrium. oregonstate.edu Polar solvents tend to stabilize the more polar tautomer. ggckondagaon.in In many dicarbonyl systems, the keto form is more polar than the intramolecularly hydrogen-bonded enol form, leading to a higher proportion of the keto tautomer in polar solvents. ggckondagaon.in Conversely, non-polar solvents favor the less polar, internally hydrogen-bonded enol tautomer. researchgate.net The use of specific deuterated solvents, such as DMSO-d₆, can also be employed to stabilize and study particular tautomers via NMR.

Conformational Dynamics of the Cyclohexane Ring System

The cyclohexane ring is not static; it undergoes a rapid conformational change known as a ring flip or chair-chair interconversion. In this process, the ring passes from one chair conformation to another through higher-energy intermediates, including a twist-boat conformation. During the flip, all axial bonds become equatorial, and all equatorial bonds become axial.

For the parent cyclohexane molecule, this process has a significant energy barrier of approximately 10 kcal/mol (about 42-45 kJ/mol). This barrier is due to the torsional and angle strain in the transition state conformations. However, the introduction of sp²-hybridized centers into the ring, such as the carbonyl carbons in a dione (B5365651), alters the ring's geometry and typically lowers the inversion barrier. For instance, the related compound 1,3-cyclohexanedione (B196179) has a computationally determined conformational inversion energy of only 1.87 kcal/mol, which is substantially lower than that of cyclohexane. This suggests that the energy barrier for the chair-chair interconversion in this compound is also likely to be significantly lower than that of methylcyclohexane (B89554) due to the flattening of the ring by the two adjacent sp² carbonyl carbons.

In a substituted cyclohexane, the two chair conformers resulting from a ring flip are no longer equivalent in energy. For methylcyclohexane, the conformer with the methyl group in the equatorial position is more stable than the conformer with the methyl group in the axial position.

This energy difference is primarily due to steric strain, specifically 1,3-diaxial interactions. When the methyl group is in an axial position, it is brought into close proximity with the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions). This steric repulsion, which resembles a gauche butane (B89635) interaction, destabilizes the axial conformation. In the equatorial position, the methyl group points away from the ring, avoiding these unfavorable interactions.

The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the Gibbs free energy difference (ΔG°) for the equilibrium. For a methyl group, the A-value is approximately 1.7-1.8 kcal/mol, meaning the equatorial conformation is favored. This energy difference results in a population distribution at room temperature where the equatorial conformer of methylcyclohexane is heavily favored, with a ratio of approximately 95:5 (equatorial:axial).

Table 2: Conformational Energy (A-Values) for Selected Substituents on a Cyclohexane Ring
SubstituentA-Value (kcal/mol)Favored Position
-Cl (Chloro)0.53Equatorial
-Br (Bromo)0.59Equatorial
-OH (Hydroxy)0.94Equatorial
-CH₃ (Methyl)1.80Equatorial
-CH₂CH₃ (Ethyl)1.80Equatorial
-C(CH₃)₃ (tert-Butyl)>4.5Equatorial
Data sourced from reference

Ring Inversion Processes in Dione Analogues

The conformational flexibility of the cyclohexane ring is a cornerstone of stereochemistry, with the chair-to-chair interconversion being a fundamental dynamic process. In cyclohexane itself, this ring inversion is rapid at room temperature, with an energy barrier of approximately 10-11 kcal/mol. wikipedia.org The introduction of carbonyl groups into the cyclohexane ring to form cyclohexanediones significantly influences the energetics and pathways of these conformational changes. This section explores the ring inversion processes in various dione analogues, drawing on experimental and computational studies to provide a comparative analysis.

The study of ring inversion in cyclohexanedione analogues is crucial for understanding how the position and substitution of carbonyl groups affect the stability of different conformers and the energy barriers separating them. Techniques such as dynamic nuclear magnetic resonance (NMR) spectroscopy and computational chemistry are invaluable tools in elucidating these processes. semanticscholar.orglibretexts.org

1,3-Cyclohexanedione Analogues

Research into the conformational dynamics of 1,3-cyclohexanedione has provided detailed insights into its ring inversion process. Computational studies, utilizing methods such as M06-2x/6-311++G(2d,2p), have determined the conformational inversion energy for 1,3-cyclohexanedione to be 1.87 kcal/mol. scielo.org.mxresearchgate.net This value is considerably lower than that of cyclohexane, indicating a more flexible ring system. The inversion process involves the interconversion between two chair conformers and proceeds through twisted boat intermediates. scielo.org.mxresearchgate.net

The introduction of substituents further modulates the inversion barrier. For instance, the determined inversion free energy for 2,2-dimethyl-1,3-cyclohexanedione is 3.23 kcal/mol. scielo.org.mxresearchgate.net This increase in the energy barrier compared to the unsubstituted parent compound can be attributed to the steric interactions involving the methyl groups.

In some highly substituted 1,3-cyclohexanedione derivatives, the ring inversion can be significantly hindered. For example, in 2,2,5,5-tetramethyl-1,3-cyclohexanedione, no decoalescence of NMR signals was observed even at temperatures as low as -160°C, suggesting that the chair-chair interconversion is either extremely slow or that one conformer is overwhelmingly populated. scielo.org.mx

1,4-Cyclohexanedione (B43130) Analogues

The conformational behavior of 1,4-cyclohexanedione and its derivatives also presents interesting dynamics. The proton NMR spectrum of 1,4-cyclohexanedione itself shows a single line down to -160°C, indicating a very low barrier to interconversion or the presence of a rapidly pseudorotating boat-like conformation. cdnsciencepub.com

In contrast, the replacement of the carbonyl groups with exocyclic methylene (B1212753) groups, as in 1,4-dimethylenecyclohexane, leads to a significant increase in the barrier to conformational interconversion. cdnsciencepub.com Variable temperature NMR studies of 1,4-dimethylenecyclohexane revealed a temperature-dependent spectrum, from which an activation free energy (ΔG‡) of 7.5 kcal/mol was estimated for the ring inversion process. cdnsciencepub.com This suggests that the chair form is the predominant conformation, and the interconversion pathway is analogous to that of cyclohexane. cdnsciencepub.com

The following table summarizes the available ring inversion energy barriers for some dione analogues:

CompoundMethodInversion Energy Barrier (kcal/mol)Reference(s)
1,3-CyclohexanedioneComputational (M06-2x/6-311++G(2d,2p))1.87 scielo.org.mxresearchgate.net
2,2-Dimethyl-1,3-cyclohexanedioneComputational3.23 scielo.org.mxresearchgate.net
1,4-DimethylenecyclohexaneDynamic NMR7.5 cdnsciencepub.com

This table is interactive. Users can sort the data by clicking on the column headers.

Computational Chemistry and Theoretical Insights into 3 Methylcyclohexane 1,2 Dione

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 3-methylcyclohexane-1,2-dione, from its most stable three-dimensional shape to the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure and optimized geometry of molecules. researchgate.net For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict key structural parameters and electronic properties. researchgate.netuantwerpen.be

Geometry optimization using DFT identifies the lowest energy conformation of the molecule. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles of its most stable chair conformation. The calculations would confirm that the cyclohexane (B81311) ring adopts a chair-like structure to minimize steric and torsional strain. The position of the methyl group, whether axial or equatorial, is a critical aspect of this optimization.

The electronic structure, once the geometry is optimized, can be analyzed. This includes calculating the molecular orbital energies (HOMO and LUMO), which are crucial for predicting reactivity, and generating molecular electrostatic potential (MEP) maps. The MEP map visually represents the charge distribution, highlighting the electron-rich (negative potential) regions around the carbonyl oxygen atoms and the electron-poor (positive potential) regions, which are susceptible to nucleophilic attack.

Table 1: Predicted Structural Parameters for Equatorial this compound (Illustrative DFT Data)

ParameterPredicted Value
C1=O Bond Length~1.22 Å
C2=O Bond Length~1.22 Å
C1-C2 Bond Length~1.53 Å
C3-C(Methyl) Bond Length~1.54 Å
O=C1-C2 Angle~120.5°
O=C2-C1 Angle~120.5°

Note: The values are typical estimates based on DFT calculations for similar cyclic ketones and are for illustrative purposes.

Ab initio calculations, which are based on first principles without using experimental data for parameterization, provide a rigorous method for predicting the energy and reactivity of this compound. clockss.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy.

These calculations are essential for determining the absolute and relative energies of different conformers and isomers. For instance, ab initio methods can precisely calculate the energy difference between the equatorial and axial conformers of the methyl group. This energy difference dictates their relative populations at thermal equilibrium.

Reactivity indices, such as atomic charges, frontier molecular orbital densities, and Fukui functions, can be derived from the ab initio wavefunction. These indices help predict which sites on the molecule are most likely to participate in a chemical reaction. For this compound, these calculations would quantify the electrophilicity of the two carbonyl carbons, predicting their susceptibility to attack by nucleophiles.

Theoretical Analysis of Reaction Mechanisms

Computational chemistry allows for the detailed exploration of reaction pathways, providing insights into the mechanisms that are often difficult to probe experimentally.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). researchgate.net Locating and characterizing the TS is a cornerstone of mechanistic studies. For reactions involving this compound, such as aldol (B89426) or Michael reactions, computational methods can identify the geometry of the transition state. clockss.org Algorithms like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods are used for this purpose. gaussian.com

Once a transition state is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate—the path of lowest energy connecting reactants and products. researchgate.net

Reaction coordinate analysis, also known as Intrinsic Reaction Coordinate (IRC) calculations, maps out this pathway. By following the path downhill from the transition state in both forward and reverse directions, the calculation confirms that the identified TS correctly connects the desired reactants and products. This analysis provides a detailed picture of the bond-breaking and bond-forming processes throughout the reaction.

Many reactions can potentially yield multiple products (regioisomers or stereoisomers). Computational analysis is invaluable for predicting which product is likely to be favored. rsc.orgmdpi.com This is particularly relevant for this compound, which has two distinct carbonyl groups and a stereocenter.

Regioselectivity: The reaction of this compound with a nucleophile could, in principle, occur at either of the two carbonyl carbons (C1 or C2). Furthermore, if a base is used to form an enolate, it could deprotonate at C3 or C6. By calculating the activation energies for all possible pathways, the most favorable route can be determined. The pathway with the lowest energy transition state will be the dominant one, thus predicting the regioselectivity. For instance, in a tandem Michael-Henry reaction, it was found that only the regioisomeric product from the thermodynamic enolate was formed, a result that can be rationalized by comparing the computed stabilities of the possible enolate intermediates.

Stereoselectivity: The facial selectivity of an attack on the carbonyl groups or the stereochemical outcome of forming a new chiral center can also be predicted. By comparing the energies of the transition states leading to different stereoisomeric products (e.g., R vs. S or cis vs. trans), the preferred stereochemical outcome can be determined. windows.net This involves analyzing steric and electronic effects within the transition state structures.

Conformational Energy Landscape Mapping

This compound is a flexible molecule that can exist in various conformations. Mapping the conformational energy landscape provides a comprehensive understanding of its structural dynamics. The primary conformations for a substituted cyclohexane ring are the chair, boat, and twist-boat forms.

For this compound, the two chair conformations are of particular interest: one with the methyl group in an equatorial position and the other with it in an axial position. The chair conformation is significantly more stable than boat or twist-boat forms. stereoelectronics.org

The relative energy of the two chair conformers is determined by steric interactions. An axial methyl group experiences destabilizing 1,3-diaxial interactions with the axial hydrogens on C5 and C1 (or a lone pair on the C1 carbonyl oxygen). In methylcyclohexane (B89554), the energy cost of an axial methyl group is about 7.3 kJ/mol. stereoelectronics.org However, in cyclohexanone (B45756) derivatives, this value can change. For 3-methylcyclohexanone, the interaction is with only one axial hydrogen, which reduces the steric strain—a phenomenon sometimes referred to as the "3-alkylketone effect". researchgate.net A similar analysis for this compound would involve evaluating the interactions with the C5 axial hydrogen and the C1 carbonyl group. Computational methods can precisely quantify these energy differences.

Table 2: Calculated Relative Energies of this compound Conformers (Illustrative)

ConformerMethyl Group PositionCalculated Relative Energy (kJ/mol)Predicted Population at 298 K
ChairEquatorial0.00 (most stable)>95%
ChairAxial~6-8<5%
Twist-Boat-~20-25<0.1%
Boat-~25-30<0.1%

Note: Energy values are illustrative, based on known values for similar substituted cyclohexanes. stereoelectronics.orgresearchgate.net The exact values would be determined via specific ab initio or DFT calculations.

Calculation of Conformational Isomers and Energy Differences

The structure of this compound is complex due to the flexibility of the cyclohexane ring and the presence of keto-enol tautomerism. Theoretical studies, often employing methods like Density Functional Theory (DFT), are essential for identifying the most stable forms of the molecule. researchgate.net

The cyclohexane ring typically adopts a chair conformation to minimize angular and torsional strain. For this compound, this results in two primary chair conformers arising from a ring flip, which interconverts the positions of the methyl group between axial and equatorial orientations.

However, research on similar 1,2-dicarbonyl compounds reveals that the molecule is likely to exist predominantly in a more stable enol tautomeric form. researchgate.net This enol form is stabilized by the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen. Matrix-isolation infrared spectra studies on 3-methyl-1,2-cyclohexanedione have shown that the molecule exists exclusively in this monohydroxy tautomeric form in an inert matrix. researchgate.net

The primary conformational equilibrium for the methyl group is between an axial and an equatorial position. Generally, for monosubstituted cyclohexanes, the equatorial position is favored to avoid steric clashes. libretexts.org The energy difference between the equatorial and axial conformers of methylcyclohexane is approximately 7.6 kJ/mol (1.8 kcal/mol), with the equatorial form being more stable. libretexts.org A similar principle applies to the enol tautomer of this compound, where the conformer with the equatorial methyl group is predicted to be the most stable.

Computational models can calculate the relative energies of these different structures (the diketo and enol tautomers, each with axial and equatorial conformers) to determine their relative populations at equilibrium.

Table 1: Calculated Relative Stability of this compound Isomers Note: The following data is illustrative, based on principles from related compounds. Precise energy values require specific high-level computational studies.

IsomerConformation of Methyl GroupKey Stabilizing/Destabilizing FactorsPredicted Relative Energy
Enol TautomerEquatorialIntramolecular H-bond; avoids 1,3-diaxial strainMost Stable (0 kJ/mol)
Enol TautomerAxialIntramolecular H-bond; 1,3-diaxial steric strainLess Stable
Dione (B5365651) TautomerEquatorialNo H-bond; avoids 1,3-diaxial strainSignificantly Less Stable
Dione TautomerAxialNo H-bond; 1,3-diaxial steric strainLeast Stable

Evaluation of Stabilizing and Destabilizing Interactions (e.g., Hyperconjugation, Steric Strain)

The stability of a particular conformer is determined by a balance of several stabilizing and destabilizing interactions.

Steric Strain : This is a primary destabilizing interaction. In the conformer where the methyl group is in an axial position, it experiences significant steric repulsion from the axial hydrogens on carbons 3 and 5 (relative to the methyl-bearing carbon). This is known as a 1,3-diaxial interaction. libretexts.org This interaction is energetically costly, estimated at about 7.6 kJ/mol for a methyl group, making the axial conformer significantly less stable than the equatorial one. libretexts.org Additionally, gauche interactions between the methyl group and the adjacent carbonyl group can contribute to strain. libretexts.org

Table 2: Summary of Key Intramolecular Interactions

InteractionTypeAffected Conformer/TautomerEffect on Stability
1,3-Diaxial InteractionDestabilizing (Steric)Axial conformersDecreases stability
Intramolecular H-BondStabilizingEnol tautomersGreatly increases stability
HyperconjugationStabilizingEnol tautomersIncreases stability
Gauche InteractionDestabilizing (Steric)All conformers (between Me and C=O)Slightly decreases stability

Spectroscopic Property Prediction and Validation against Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to confirm a molecule's structure. osti.gov NMR spectroscopy is a primary technique for structural elucidation, and computational methods can accurately predict chemical shifts. nmrdb.org

Methods such as the Gauge-Including Atomic Orbital (GIAO) DFT method are commonly used to calculate the magnetic shielding constants of nuclei, which are then converted into the familiar chemical shifts (δ) seen in NMR spectra. researchgate.net These calculations can be performed for different isomers and conformers, and the predicted spectra can be compared to experimental results. For molecules in equilibrium, a Boltzmann-weighted average of the spectra of the individual conformers can be calculated to provide a more accurate comparison with the observed spectrum. osti.gov

For this compound, predictions for its ¹³C NMR spectrum are available through chemical databases. hmdb.ca These predicted values are based on computational algorithms that analyze the chemical environment of each carbon atom. The validation of these predictions would involve acquiring an experimental ¹³C NMR spectrum of a pure sample and comparing the observed chemical shifts to the calculated ones. A good match between the predicted and experimental spectra provides strong evidence for the assigned structure. acs.org

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Source: Predicted data from the Human Metabolome Database (HMDB). hmdb.ca

Carbon AtomPredicted Chemical Shift (ppm)Type of Carbon
C1 (C=O)201.7Carbonyl (sp²)
C2 (C=O)206.8Carbonyl (sp²)
C348.1Aliphatic (sp³)
C429.5Aliphatic (sp³)
C522.2Aliphatic (sp³)
C639.5Aliphatic (sp³)
Methyl Carbon13.6Aliphatic (sp³)

Note: The specific assignments of C4, C5, and C6 may vary depending on the exact conformation and tautomeric form being calculated. The carbonyl carbons are characteristically found at the lowest field (highest ppm values). libretexts.org

Applications in Complex Molecule and Natural Product Synthesis

Strategic Building Block in Organic Synthesis

As a versatile building block, 3-Methylcyclohexane-1,2-dione offers reactive sites for a variety of chemical transformations. Its dicarbonyl functionality allows it to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds, making it a key intermediate in synthetic pathways leading to more complex molecules. smolecule.com

This compound serves as a fundamental component in the synthesis of six-membered oxygen-containing heterocycles. These structural motifs are prevalent in many biologically active compounds. The adjacent ketone groups can react with various dinucleophiles to form stable heterocyclic rings. For instance, condensation reactions with reagents containing two nucleophilic centers, such as 1,3-diols or related species, can lead to the formation of dioxin-type structures. The reactivity of the dione (B5365651) allows for the creation of these complex heterocyclic systems, which are significant components in medicinal chemistry and materials science.

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful strategy for building polycyclic systems. This compound is a competent substrate for certain types of these reactions.

A key example is its use in tandem Michael-Henry reactions with nitroalkenes. researchgate.net Catalyzed by a quinine-derived thiourea (B124793), this reaction sequence creates bicyclo[3.2.1]octan-8-ones. researchgate.net In this process, four stereogenic centers are formed with high diastereoselectivity and enantioselectivity. Research has shown that when this compound is used as the starting dione, the reaction yields the regioisomeric product resulting from the corresponding thermodynamic enolate. researchgate.net This highlights the specific reactivity of the 3-methyl substituted 1,2-dione in forming complex bicyclic frameworks.

Reaction TypeSubstratesCatalystProductKey Findings
Tandem Michael-Henry AnnulationThis compound, NitroalkenesQuinine-derived thioureaBicyclo[3.2.1]octan-8-onesFormation of four stereocenters with good diastereoselectivity (92-99% ee). The reaction proceeds via the thermodynamic enolate of the dione. researchgate.net

Precursor to Natural Products and Bioactive Compounds

The molecular scaffold provided by this compound is a starting point for the synthesis of various complex targets, including natural products and other molecules with potential biological activity. smolecule.com

The total synthesis of steroids often relies on the construction of a polycyclic core. While cyclic diketones are crucial starting materials in this field, the scientific literature extensively documents the use of the isomer, 2-methylcyclohexane-1,3-dione (B75653) , for this purpose. cdnsciencepub.comorgsyn.orgresearchgate.net This isomer is a common precursor in annulation strategies designed to build the characteristic ring systems of steroids. cdnsciencepub.comresearchgate.net A direct and widely established role for this compound in the de novo synthesis of steroid scaffolds is not prominently featured in the available research, which consistently points towards its 1,3-dione isomer as the key building block.

The Wieland-Miescher ketone is a foundational bicyclic building block in organic synthesis, particularly for the creation of steroids and other terpenoids. fiveable.meorgsyn.org Its synthesis is a classic example of the Robinson annulation. It is critical to note that the standard and widely cited precursor for the Wieland-Miescher ketone is 2-methylcyclohexane-1,3-dione , not this compound. fiveable.meclockss.orgthieme-connect.com

The synthesis involves the reaction of 2-methylcyclohexane-1,3-dione with methyl vinyl ketone. cdnsciencepub.comthieme-connect.com This process combines a Michael addition with an intramolecular aldol (B89426) condensation and subsequent dehydration to form the final enone product. fiveable.me Asymmetric versions of this synthesis, often catalyzed by chiral amines like (S)-proline, can produce the Wieland-Miescher ketone with high enantiomeric excess, making it a valuable chiral synthon. orgsyn.orgclockss.orgorgsyn.org Therefore, the role of this compound in this specific synthesis is non-existent; this pivotal role is exclusively played by its isomer.

ReactionStarting MaterialsKey TransformationProduct
Wieland-Miescher Ketone Synthesis2-Methylcyclohexane-1,3-dione, Methyl vinyl ketoneRobinson AnnulationWieland-Miescher Ketone

Beyond its potential role in heterocycle synthesis, this compound serves as a precursor to other complex molecular targets. As demonstrated in its reaction with nitroalkenes, it can be used to construct specialized bicyclic systems like bicyclo[3.2.1]octan-8-ones. researchgate.net These frameworks can be further elaborated into more complex structures. The compound's reactivity makes it a versatile intermediate for developing novel molecules in medicinal chemistry and material science. smolecule.com

Development of Pharmaceutical Intermediates and Lead Compounds

The dione functional group within a cyclohexane (B81311) frame is a key structural motif in medicinal chemistry. solubilityofthings.com While research may not always focus on this compound itself, studies on closely related analogs like cyclohexane-1,3-dione derivatives have demonstrated significant potential in developing therapeutic agents. acs.orgnih.gov The reactivity of the diketone allows it to serve as a precursor for a variety of heterocyclic compounds with established biological activity. solubilityofthings.comacs.org

One of the most direct synthetic pathways involves the condensation of 1,2-diones with 1,2-diamines to form quinoxaline (B1680401) derivatives. nih.govmdpi.com Quinoxalines are an important class of nitrogen-containing heterocycles known to exhibit a broad spectrum of pharmacological activities, including antiviral, antibacterial, and anticancer properties. sapub.orgscholarsresearchlibrary.comresearchgate.net The reaction provides a straightforward method to convert simple diones into complex, biologically relevant scaffolds. mdpi.com

Synthesis of Derivatives with Anti-viral Activity

The development of novel antiviral agents is a critical area of pharmaceutical research. The quinoxaline scaffold, which can be synthesized from 1,2-diones like this compound, is a component of several biologically active compounds. nih.gov Research has shown that quinoxaline derivatives can be specifically designed to inhibit viral proteins. For instance, a library of quinoxaline analogs was prepared to target the NS1A protein of the influenza A virus, a crucial component for virus replication. nih.gov Several of these synthesized derivatives were effective at disrupting the interaction between the NS1A protein and double-stranded RNA, with the most potent compounds showing inhibitory concentrations (IC50) in the low micromolar range. nih.gov One of the lead compounds was also shown to inhibit the growth of the influenza A/Udorn/72 virus in culture. nih.gov

Furthermore, various quinoxaline derivatives have been synthesized and tested against a range of viruses, including Human Cytomegalovirus (HCMV). nih.gov Specific derivatives, such as those synthesized from 1,4-dihydroquinoxaline-2,3-dione precursors, have demonstrated highly potent activity against HCMV, with IC50 values significantly lower than the reference drug ganciclovir. nih.gov This highlights the potential of using dione-based starting materials to generate diverse libraries of compounds for antiviral drug discovery. mdpi.comnih.gov

Synthesis of Derivatives with Anti-bacterial Activity

The rise of antimicrobial resistance necessitates the exploration of new classes of antibacterial agents. medwinpublishers.com Functionally substituted cyclohexane derivatives are being actively investigated as potential antimicrobial compounds. medwinpublishers.comcabidigitallibrary.org The condensation of this compound with various o-phenylenediamines can yield quinoxaline derivatives, a class of compounds well-documented for its antibacterial properties. sapub.orgscholarsresearchlibrary.com

Studies have demonstrated that quinoxaline derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. scholarsresearchlibrary.comrsc.org For example, a series of novel quinoxaline derivatives showed significant in vitro antibacterial activity against plant pathogenic bacteria like Acidovorax citrulli. rsc.org In other studies, quinoxaline 1,4-dioxides have shown high antibacterial activity against various strains, including resistant ones. mdpi.com The general synthesis involves the condensation of a 1,2-dicarbonyl compound with an o-phenylenediamine, a reaction for which this compound is a suitable substrate. sapub.org The broad-spectrum activity of the resulting quinoxaline structures underscores the utility of dione precursors in developing new antibacterial agents. researchgate.netmdpi.com

Synthesis of Derivatives with Anti-cancer Activity

The cyclohexane-dione framework is a core structure in the synthesis of various compounds with antiproliferative and anticancer activities. acs.org While studies on the 1,2-dione isomer are less common, extensive research on cyclohexane-1,3-dione derivatives has established their potential as anticancer agents, providing a strong rationale for exploring analogous structures. acs.orgnih.gov These compounds have been shown to inhibit the growth of multiple cancer cell lines, including non-small-cell lung cancer (NSCLC), colorectal cancer, and gastric carcinoma. acs.org

The synthesis of quinoxalines from 1,2-diones is a particularly relevant strategy in cancer research. sapub.org Quinoxaline derivatives are known to possess antitumor activity, with some acting as inhibitors of critical enzymes like EGFR and COX-2. rsc.orgresearchgate.net For instance, certain novel quinoxaline derivatives have exhibited potent anticancer activity against three different cancer cell lines, with IC50 values in the low micromolar and even sub-micromolar range. rsc.org Mechanistic studies revealed that these compounds could potently inhibit the EGFR protein, a key target in cancer therapy. rsc.org The versatility of the quinoxaline synthesis allows for the creation of large libraries of compounds from various dione and diamine precursors, facilitating the discovery of new and effective anticancer drug candidates. sapub.orgresearchgate.net

Table 1: Reported Biological Activities of Representative Cyclohexanedione and Quinoxaline Derivatives

Derivative ClassBiological ActivityTarget/ModelKey FindingReference
2,3,6-Substituted QuinoxalineAnti-viral (Influenza A)NS1A ProteinIC50 value of 3.5 µM; inhibits virus growth in culture. nih.gov
Quinoxaline DerivativeAnti-viral (HCMV)Human CytomegalovirusPotent activity with IC50 <0.05 µM, exceeding the reference drug. nih.gov
Quinoxaline DerivativeAnti-bacterialAcidovorax citrulliDemonstrated good antibacterial activity against the plant pathogen. rsc.org
Quinoxaline DerivativeAnti-cancerHuman Cancer Cell LinesPotent activity with IC50 values ranging from 0.81 µM to 2.91 µM. rsc.org
Quinoxaline DerivativeAnti-cancer (EGFR inhibitor)EGFR ProteinStrong inhibition with IC50 values as low as 0.3 µM. rsc.org

Applications in Polymer Chemistry (e.g., Polymerization Initiation)

In addition to its role in pharmaceutical synthesis, this compound and related dione structures have applications in materials science, particularly in polymer chemistry. Diones can function as photoinitiators in free-radical polymerization processes, which are fundamental to applications like coatings, adhesives, and 3D printing. nih.govresearchgate.netresearchgate.net

Research has shown that dione-based scaffolds, such as indane-1,3-dione and naphthoquinone derivatives, can be key components of high-performance photoinitiating systems. nih.govmdpi.com These systems typically consist of the dione-based dye (photoinitiator), an amine co-initiator, and sometimes an iodonium (B1229267) salt. researchgate.net Upon irradiation with light, often from an LED source or even sunlight, the photoinitiator absorbs energy and interacts with the co-initiator to generate free radicals. nih.govresearchgate.net These radicals then initiate the polymerization of monomers, such as acrylates. nih.govmdpi.com The efficiency of these systems allows for extremely rapid polymerization, with significant monomer conversion occurring in seconds. nih.gov This technology is particularly valuable for energy-saving, environmentally friendly polymerization and high-resolution 3D printing applications. nih.govresearchgate.net While specific studies on this compound are not prevalent, its 1,2-dione structure is analogous to other effective photoinitiators, suggesting its potential in this area. nih.govrsc.org

Table 2: Components of a Typical Dione-Based Photoinitiating System for Radical Polymerization

ComponentRoleExample(s)Reference
Photoinitiator (Dye)Absorbs light and initiates the radical generation process.Indane-1,3-dione derivatives, Naphtho[2,3-d]thiazole-4,9-dione nih.govmdpi.com
Co-initiatorReacts with the excited photoinitiator to produce free radicals.Amines (e.g., Ethyl-4-(dimethylamino)benzoate - EDB) researchgate.net
Additives (Optional)Enhances radical generation efficiency.Iodonium salts (Iod) researchgate.net
MonomerThe molecule that undergoes polymerization to form the polymer chain.Acrylates (e.g., TMPTA, PEGDA) nih.gov
Energy SourceProvides the energy to excite the photoinitiator.LED light (e.g., @405 nm), Sunlight nih.govmdpi.com

Biochemical Interactions and Environmental Fate

Enzymatic Biotransformation and Metabolic Pathways

The enzymatic processing of 3-Methylcyclohexane-1,2-dione is primarily understood through the lens of its unsubstituted analog, cyclohexane-1,2-dione. The key enzyme in this process is Cyclohexane-1,2-dione Hydrolase (CDH), a specialized biocatalyst.

Cyclohexane-1,2-dione hydrolase (CDH), classified under EC 3.7.1.11, is a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme first identified in the denitrifying bacterium Azoarcus sp. strain 22Lin. nih.govnih.gov This enzyme demonstrates a high degree of specificity for its primary substrate, cyclohexane-1,2-dione (CDO). nih.govgenome.jp Studies have shown that CDH does not act on analogous compounds such as cyclohexane-1,3-dione, cyclohexane-1,4-dione, or the precursor diols. nih.govnih.gov

The molecular basis for this specificity lies in the architecture of the enzyme's active site. The crystal structure reveals a binding site characterized by a unique combination of polar and non-polar moieties. mpg.de Three histidine residues—His28, His31, and His76—are positioned within the active site and are thought to be critical for the binding and subsequent activation of the substrate. mpg.de The enzyme recognizes and binds the monohydrated ketone form of cyclohexane-1,2-dione for catalysis. d-nb.info The reaction is dependent on the presence of ThDP and Mg²⁺ as essential cofactors. nih.gov

Enzyme Profile: Cyclohexane-1,2-dione Hydrolase (CDH)
EC Number 3.7.1.11 nih.govgenome.jp
Source Organism Azoarcus sp. strain 22Lin nih.gov
Enzyme Family Thiamine Diphosphate (ThDP)-dependent nih.gov
Natural Substrate Cyclohexane-1,2-dione (CDO) nih.govd-nb.info
Reaction Cofactors Thiamine diphosphate (ThDP), Mg²⁺, Flavin adenine (B156593) dinucleotide (FAD) nih.gov
Key Active Site Residues His28, His31, His76 mpg.de
Substrate Specificity Highly specific for CDO; inactive towards cyclohexane-1,3-dione and cyclohexane-1,4-dione nih.govnih.govgenome.jp

The catalytic action of CDH involves the hydrolytic cleavage of the C1-C2 carbon-carbon bond within the cyclohexane (B81311) ring, a characteristic reaction of ThDP-dependent enzymes acting on α-dicarbonyl compounds. nih.govresearchgate.net This process transforms the cyclic dione (B5365651) into a linear aliphatic product.

The proposed mechanism is initiated by the deprotonation of the ThDP cofactor to form a reactive ylide. This ylide performs a nucleophilic attack on the C2 carbonyl carbon of the cyclohexane-1,2-dione substrate. d-nb.info This is followed by the cleavage of the C1-C2 bond, which results in the formation of an α-carbanion intermediate. d-nb.info This intermediate is subsequently protonated, leading to the release of the ring-opened product, 6-oxohexanoate. nih.govd-nb.inforesearchgate.net The enzyme also contains a flavin adenine dinucleotide (FAD) cofactor, but its direct role in the cleavage reaction is considered uncertain, with some suggesting it may be an evolutionary artifact. nih.govresearchgate.net

Steps in the Enzymatic Ring Cleavage of Cyclohexane-1,2-dione
Step 1: Ylide Formation The ThDP cofactor is deprotonated to form a nucleophilic ylide.
Step 2: Nucleophilic Attack The ThDP ylide attacks a carbonyl carbon of the substrate, forming a covalent intermediate. d-nb.info
Step 3: C-C Bond Cleavage The C1-C2 bond of the dione is cleaved, breaking the ring and forming an α-carbanion. d-nb.info
Step 4: Protonation The carbanion intermediate is protonated.
Step 5: Product Release The final product, 6-oxohexanoate, is released from the enzyme's active site. nih.govd-nb.info

The introduction of a methyl group at the C3 position of the cyclohexane ring, as in this compound, is expected to significantly alter its interaction with Cyclohexane-1,2-dione Hydrolase. Given the high specificity of CDH for the unsubstituted cyclohexane-1,2-dione, the presence of the methyl substituent is likely to introduce steric hindrance within the enzyme's active site.

This steric clash would likely impede the optimal positioning of the substrate for catalysis, potentially leading to reduced binding affinity (a higher Kₘ value) and a lower catalytic turnover rate (a lower kcat). While direct kinetic studies on this compound with purified CDH are not extensively reported, research on other enzyme systems supports this principle. For instance, studies on other hydrolases have shown that remote substitutions on a substrate can have a significant impact on enzymatic resolution. almacgroup.com Similarly, the addition of a methyl group to other cyclic compounds has been observed to increase their stability and resistance to degradation. researchgate.net Therefore, it is reasonable to infer that the biotransformation of this compound by CDH would be substantially slower than that of its unsubstituted counterpart.

Environmental Degradation Pathways (Inferring from analogous compounds)

The environmental fate of this compound can be inferred by examining the established degradation pathways of similar alicyclic compounds, which are common constituents of natural products like terpenes and steroids. nih.govnih.gov

Microorganisms have evolved diverse strategies to metabolize cyclic compounds, often under anaerobic conditions. nih.govnih.gov A prevalent mechanism involves an initial enzymatic ring cleavage to produce a linear aliphatic intermediate, which can then be channeled into central metabolic pathways like β-oxidation. d-nb.info

The degradation pathway utilized by Azoarcus sp. strain 22Lin for cyclohexane-1,2-diol serves as a key model. researchgate.net This bacterium first oxidizes the diol to cyclohexane-1,2-dione. Subsequently, CDH catalyzes the hydrolytic cleavage of the dione ring to form 6-oxohexanoate, which is then further oxidized to adipate. nih.govd-nb.info This complete pathway demonstrates a microbial strategy for converting a cyclic alkane derivative into usable linear metabolites. Similarly, other bacteria involved in steroid degradation employ specific hydrolases to cleave the cyclic ketone structures of the steroid nucleus. nih.gov These examples suggest that a likely microbial degradation route for this compound would involve a similar hydrolytic ring-opening step, although the enzymes involved may need to accommodate the methyl substituent.

The rate of biodegradation of cyclic compounds like this compound in the environment is governed by a combination of biological and physicochemical factors.

Enzyme Specificity: The presence of microbial populations possessing enzymes capable of recognizing and transforming the specific substrate is the primary determinant. The high specificity of enzymes like CDH implies that organisms lacking this or a similar hydrolase would be unable to degrade the compound. genome.jp

Chemical Structure: The molecular structure of the compound itself is critical. As discussed, the methyl group on this compound likely reduces its susceptibility to enzymatic attack compared to the unsubstituted analog, thereby slowing its degradation rate.

Availability of Cofactors: The activity of many degradative enzymes depends on specific cofactors. For CDH, the presence of ThDP and Mg²⁺ is essential for catalysis, and their absence would halt the degradation process. nih.gov

Biochemical Pathways for Value-Added Organic Molecules

The exploration of biochemical pathways involving this compound and its analogues primarily focuses on enzymatic reductions, oxidations, and tandem reactions to create complex molecular architectures with high stereochemical purity. These pathways offer an environmentally benign alternative to traditional chemical methods, often operating under mild conditions with high efficiency.

One of the most promising applications is in the synthesis of chiral amines and lactones. For instance, the enzymatic cascade involving ene-reductases (EReds) and imine reductases (IReds) or reductive aminases (RedAms) has been successfully employed for the asymmetric synthesis of chiral amines from α,β-unsaturated ketones like 3-methylcyclohex-2-en-1-one. acs.org This process can yield all four possible stereoisomers of the corresponding chiral amines with excellent diastereomeric and enantiomeric ratios, showcasing the power of biocatalysis in creating molecular diversity. acs.org

Furthermore, studies on the biotransformation of halolactones containing a methylcyclohexane (B89554) ring by various fungal strains have revealed the capacity of microorganisms to catalyze hydrolytic dehalogenation, leading to the formation of valuable hydroxylactones. mdpi.comresearchgate.net These transformations highlight the potential of whole-cell systems in modifying the methylcyclohexane core.

Another significant area of research is the enzymatic kinetic resolution of racemic mixtures of cyclic ketones that are structurally similar to this compound. For example, the Wieland-Miescher ketone, which can be synthesized from 2-methylcyclohexane-1,3-dione (B75653), has been the subject of biocatalytic resolutions using oxidoreductases to isolate specific enantiomers. researchgate.netunimi.it This approach is invaluable for producing enantiomerically pure compounds that serve as key intermediates in the synthesis of complex natural products. researchgate.netunimi.it

The following data tables summarize key research findings in the biochemical transformation of compounds structurally related to this compound, illustrating the potential pathways for generating value-added molecules.

Table 1: Enantioselective Synthesis of Chiral Amines from 3-Methylcyclohex-2-en-1-one

Biocatalyst SystemAmine DonorProduct StereoisomersDiastereomeric Ratio (d.r.)Enantiomeric Ratio (e.r.)
OYE2 / IRED-20Methylamine(1R,3S)-N,3-dimethylcyclohexan-1-amine>99:1>99:1
OYE2 / IRED-15Ethylamine(1R,3S)-N-ethyl-3-methylcyclohexan-1-amine>99:1>99:1
OYE2 / IRED-15Isopropylamine(1R,3S)-N-isopropyl-3-methylcyclohexan-1-amine98:2>99:1

Source: Adapted from a 2022 study on one-pot biocatalytic synthesis of chiral amines. acs.org

Table 2: Fungal Biotransformation of Halolactones with a Methylcyclohexane Ring

SubstrateFungal StrainProductConversion (%)
2-chloro-4-methyl-9-oxabicyclo[4.3.0]nonan-8-oneCunninghamella japonica AM4722-hydroxy-4-methyl-9-oxabicyclo[4.3.0]nonan-8-one54.8
2-bromo-4-methyl-9-oxabicyclo[4.3.0]nonan-8-oneCunninghamella japonica AM4722-hydroxy-4-methyl-9-oxabicyclo[4.3.0]nonan-8-one67.5
2-iodo-4-methyl-9-oxabicyclo[4.3.0]nonan-8-oneCunninghamella japonica AM4722-hydroxy-4-methyl-9-oxabicyclo[4.3.0]nonan-8-one60.2
2-bromo-4-methyl-9-oxabicyclo[4.3.0]nonan-8-oneFusarium culmorum AM102-hydroxy-4-methyl-9-oxabicyclo[4.3.0]nonan-8-one72.8

Source: Adapted from a 2016 study on the biotransformation of lactones with a methylcyclohexane ring. mdpi.com

These findings underscore the significant potential of biocatalysis in the transformation of this compound and its derivatives into a diverse array of valuable organic molecules. The continued discovery and engineering of novel enzymes will undoubtedly expand the scope of these biochemical pathways, paving the way for more efficient and sustainable chemical synthesis.

Q & A

Q. What are the recommended synthesis methods for 3-methylcyclohexane-1,2-dione, and how can reaction conditions be optimized?

this compound is typically synthesized via cyclocondensation or oxidation reactions. A common approach involves the acid-catalyzed dehydration of methylcyclohexanol derivatives, where temperature control (57–72°C) and catalyst selection (e.g., sulfuric acid) are critical to minimize side products like methylcyclohexene . For higher purity (≥98%), recrystallization from ethanol or hexanes is recommended, as demonstrated in analogous squarate syntheses . Gas chromatography (GC) is essential to monitor product distribution and validate Zaitsev vs. anti-Zaitsev selectivity under varying conditions .

Q. How should researchers characterize this compound, and what analytical techniques resolve structural ambiguities?

Key characterization methods include:

  • Melting Point Analysis : Confirm purity via the sharp melting range (57–59°C) .
  • Spectroscopy : Use IR to identify diketone carbonyl stretches (~1700–1750 cm⁻¹) and NMR (¹³C/¹H) to distinguish methyl (δ ~1.2 ppm) and cyclohexane ring protons . For solid-state structural confirmation, IR linear dichroism (IR-LD) can resolve tautomeric forms by analyzing oriented samples in liquid crystal suspensions .
  • Mass Spectrometry : Validate molecular weight (126.16 g/mol) and fragmentation patterns .

Q. What are the stability and storage requirements for this compound in laboratory settings?

The compound is stable under inert atmospheres but hygroscopic. Store in sealed containers at 2–8°C, away from light and oxidizing agents. Decomposition risks increase above 72°C (1 mmHg boiling point) . For long-term storage, desiccants like silica gel are advised. Reactivity with amines or nucleophiles necessitates separate storage from such reagents .

Advanced Research Questions

Q. Can this compound act as a bioisostere for carboxylic acids, and how does its reactivity compare to cyclopentane-1,2-dione?

Q. How do researchers address contradictions in spectral data when analyzing this compound derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example, keto-enol tautomerism in cyclohexanediones can shift carbonyl signals. To resolve this:

  • Use deuterated solvents (e.g., DMSO-d₆) to stabilize specific tautomers.
  • Apply dynamic NMR experiments to observe exchange processes.
  • Cross-validate with X-ray crystallography or IR-LD spectroscopy for solid-state conformation .

Q. What enzymatic pathways degrade cyclohexane-1,2-dione analogs, and could 3-methyl derivatives exhibit resistance?

Cyclohexane-1,2-dione hydrolase (EC 3.7.1.11) specifically cleaves the diketone ring to form 6-oxohexanoate . The methyl substituent in this compound may sterically hinder enzyme-substrate binding, reducing degradation rates. To test this, conduct enzymatic assays with purified hydrolase and monitor kinetics via HPLC or spectrophotometry .

Q. What strategies optimize the regioselectivity of this compound in nucleophilic addition reactions?

Regioselectivity in reactions (e.g., with amines) depends on electronic and steric factors:

  • Electronic Effects : The more electron-deficient carbonyl (C-1 vs. C-2) typically reacts first.
  • Steric Guidance : Methyl groups at C-3 can direct nucleophiles to the less hindered carbonyl.
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to polarize specific carbonyl groups. Validate outcomes via GC-MS or LC-HRMS .

Q. Methodological Notes

  • Contradiction Analysis : When conflicting data arise (e.g., unexpected reaction products), employ orthogonal techniques (GC, NMR, XRD) and replicate experiments under controlled conditions .
  • Advanced Synthesis : For derivatives, consider squaramide-like protocols, where diethyl squarate reacts with amines in ethanol, followed by purification via vacuum filtration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.